6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine
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Overview
Description
6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine is a chemical compound that belongs to the class of benzooxazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and an oxime group in its structure makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine typically involves the bromination of 2H-1,4-benzooxazine-3(4H)-one followed by the introduction of the oxime group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The oxime group is then introduced by reacting the brominated compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzooxazines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and oxime group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-1,4-benzooxazine-3(4H)-thione: Similar structure but with a thione group instead of an oxime group.
2H-1,4-benzooxazine-3(4H)-one: Lacks the bromine atom and oxime group.
6-Chloro-2H-1,4-benzooxazine-3(4H)-one oxime: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
6-Bromo-N-hydroxy-2H-1,4-benzoxazin-3-amine is unique due to the presence of both a bromine atom and an oxime group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(6-bromo-2H-1,4-benzoxazin-3-yl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-5-1-2-7-6(3-5)10-8(11-12)4-13-7/h1-3,12H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVGDQHRHHLVAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(O1)C=CC(=C2)Br)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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